2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine
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Description
2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine, also known as OXA-239, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. OXA-239 belongs to the class of pyrazole compounds, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Catalytic Applications in Polymerization
The compound 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine and its derivatives have been studied for their applications in catalysis, particularly in the polymerization of ethylene. Obuah et al. (2014) explored the use of pyrazolylamine ligands in nickel catalyzed oligomerization and polymerization of ethylene. The study found that these complexes, when activated with aluminum co-catalysts, could catalyze the formation of butene, hexene, and highly branched polyethylene, with the product composition being dependent on the co-catalyst and solvent used (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Synthesis of Novel Compounds
Various studies have focused on synthesizing novel compounds using derivatives of 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine. For instance, Svete et al. (2015) reported the synthesis of a series of (S)-1-(pyrimidin-4-yl)- and (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethan-1-amines by cyclisation of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles (Svete, Šenica, Petek, & Grošelj, 2015).
Application in Synthesis of Complexes
The compound has also been used in the synthesis of metal complexes. Matiwane et al. (2020) demonstrated the synthesis of (pyrazolylethyl-amine)zinc(II) carboxylate complexes, which were tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. The complexes were found to be effective in forming poly(cyclohexene carbonate) and cyclohexene carbonate under varying conditions (Matiwane, Obuah, & Darkwa, 2020).
Bioactivity Studies
There has been interest in exploring the bioactivity of compounds synthesized from 2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine derivatives. Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and evaluated their structures and biological activity against breast cancer and microbes. The study provides insights into the potential medicinal applications of these compounds (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
properties
IUPAC Name |
2-[4-(oxolan-3-yl)pyrazol-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h5-6,8H,1-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCVUYGTIKYXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CN(N=C2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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